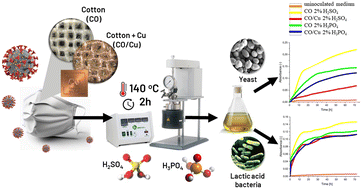Use of copper-functionalized cotton waste in combined chemical and biological processes for production of valuable chemical compounds
RSC Advances Pub Date: 2023-11-28 DOI: 10.1039/D3RA06071C
Abstract
Cotton textiles modified with copper compounds have a documented mechanism of antimicrobial action against bacteria, fungi, and viruses. During the COVID-19 pandemic, there was pronounced interest in finding new solutions for textile engineering, using modifiers and bioactive methods of functionalization, including introducing copper nanoparticles and complexes into textile products (e.g. masks, special clothing, surface coverings, or tents). However, copper can be toxic, depending on its form and concentration. Functionalized waste may present a risk to the environment if not managed correctly. Here, we present a model for managing copper-modified cotton textile waste. The process includes pressure and temperature-assisted hydrolysis and use of the hydrolysates as a source of sugars for cultivating yeast and lactic acid bacteria biomass as valuable chemical compounds.


Recommended Literature
- [1] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [2] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [3] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [4] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [5] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [6] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [7] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [8] Post-assembly modification of polymeric composite membranes using spin drying for fuel cell applications†
- [9] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [10] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin

Journal Name:RSC Advances
Research Products
-
CAS no.: 16200-52-5
-
CAS no.: 11016-71-0









